molecular formula C13H8Cl2O2 B6365525 2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% CAS No. 1261920-92-6

2-Chloro-5-(3-chlorophenyl)benzoic acid, 95%

Cat. No. B6365525
CAS RN: 1261920-92-6
M. Wt: 267.10 g/mol
InChI Key: ITEQZBKPSZOBGS-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chlorophenyl)benzoic acid (2C5CPA) is a synthetic organic compound belonging to the class of benzoic acids. It is a white solid with a melting point of 145-149°C and a molecular weight of 243.5 g/mol. 2C5CPA is used in a variety of scientific research applications, including as a synthetic intermediate, a reagent in organic synthesis, and as a chromogenic substrate for the determination of enzyme activity. The compound has a wide range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments.

Scientific Research Applications

2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% has a variety of scientific research applications, including as a synthetic intermediate for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a chromogenic substrate for the determination of enzyme activity. The compound has been studied for its potential applications in the fields of drug discovery, medical diagnostics, and biochemistry.

Mechanism of Action

2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% is believed to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the conversion of tyrosine to melanin. The compound binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the enzyme tyrosinase, thus preventing the conversion of tyrosine to melanin. The compound has also been studied for its potential anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% for lab experiments is its ability to act as a competitive inhibitor of the enzyme tyrosinase. This makes it a useful tool for studying the enzyme's activity and its role in various biochemical processes. However, the compound is not suitable for use in vivo studies due to its potential toxic effects.

Future Directions

Future research on 2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% could focus on further exploring its potential applications in drug discovery and medical diagnostics. Additionally, further studies could be conducted to determine the compound's potential anti-inflammatory and anti-oxidant effects, as well as its potential toxicity in vivo. Other potential future directions include exploring the use of the compound as a reagent in organic synthesis, and its potential applications in biochemistry.

Synthesis Methods

2-Chloro-5-(3-chlorophenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 3-chlorobenzoic acid and 2-chloro-5-chlorobenzene in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures ranging from 80-90°C. The product is isolated by crystallization from aqueous ethanol.

properties

IUPAC Name

2-chloro-5-(3-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEQZBKPSZOBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681431
Record name 3',4-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-chlorophenyl)benzoic acid

CAS RN

1261920-92-6
Record name 3',4-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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